molecular formula C7H14O3 B13897665 Methyl (2s,3s)-2-hydroxy-3-methylpentanoate CAS No. 56577-28-7

Methyl (2s,3s)-2-hydroxy-3-methylpentanoate

Cat. No.: B13897665
CAS No.: 56577-28-7
M. Wt: 146.18 g/mol
InChI Key: OQXGUAUSWWFHOM-WDSKDSINSA-N
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Description

Methyl (2S,3S)-2-hydroxy-3-methylpentanoate is a high-value chiral ester of significant interest in flavor, fragrance, and biochemical research. This compound is characterized by its distinct fruity and estery odor profile, making it a key subject in the study of aroma-active compounds . This compound occurs naturally in a variety of plant species, including pink guava (Psidium guajava), marjoram (Origanum majorana), and soursop (Annona muricata), underscoring its role in natural product chemistry . Its specific stereochemistry is critical to its function; research demonstrates that the (2S,3S) stereoisomer has a particularly low odor threshold of 10 ng/L in air, highlighting the profound impact of chirality on sensory perception . This makes it an essential reagent for studies in chirality and odor perception, as well as for the development of authentic flavor formulations. From a biochemical perspective, this methyl ester is derived from 2-Hydroxy-3-methylpentanoic acid, an organic acid generated by L-isoleucine metabolism . It is therefore relevant in metabolic research, particularly in the investigation of inherited metabolic disorders such as Maple Syrup Urine Disease (MSUD), where related branched-chain hydroxy acids are found at elevated levels . This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

56577-28-7

Molecular Formula

C7H14O3

Molecular Weight

146.18 g/mol

IUPAC Name

methyl (2S,3S)-2-hydroxy-3-methylpentanoate

InChI

InChI=1S/C7H14O3/c1-4-5(2)6(8)7(9)10-3/h5-6,8H,4H2,1-3H3/t5-,6-/m0/s1

InChI Key

OQXGUAUSWWFHOM-WDSKDSINSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)OC)O

Canonical SMILES

CCC(C)C(C(=O)OC)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation of this compound primarily involves the stereoselective synthesis or derivatization of its parent hydroxy acid, (2S,3S)-2-hydroxy-3-methylpentanoic acid. The key synthetic approaches include:

Stereoselective Reduction of 2-Keto-3-methylpentanoic Acid

A common synthetic route starts from 2-keto-3-methylpentanoic acid (also known as 2-oxo-3-methylvaleric acid), which undergoes stereoselective reduction to yield the desired (2S,3S)-2-hydroxy-3-methylpentanoic acid. This reduction can be achieved via:

  • Chiral catalytic hydrogenation: Utilizing chiral catalysts such as ruthenium complexes with BINAP ligands, which provide high enantiomeric excess (>95%) and stereoselectivity.
  • Enzymatic reduction: Employing specific reductase enzymes that selectively reduce the keto group to the (2S,3S) hydroxy acid.

This step is critical because it sets the stereochemistry at the 2nd and 3rd carbon centers.

Esterification to Methyl Ester

Once the (2S,3S)-2-hydroxy-3-methylpentanoic acid is obtained, esterification is performed to form the methyl ester. This can be done by:

  • Acid-catalyzed esterification: Reacting the hydroxy acid with methanol in the presence of an acid catalyst (e.g., sulfuric acid or hydrochloric acid) under reflux conditions.
  • Fischer esterification: A classical method involving heating the acid with excess methanol and a strong acid catalyst to drive the equilibrium toward ester formation.

The reaction conditions are optimized to preserve stereochemical integrity and avoid racemization.

Enzymatic Resolution of Racemic Mixtures

Alternatively, racemic mixtures of 2-hydroxy-3-methylpentanoic acid or its esters can be resolved enzymatically. Specific esterases or lipases selectively hydrolyze one enantiomer, allowing the isolation of the pure (2S,3S) enantiomer. This method is useful when racemic synthesis is more accessible but enantiopure products are required.

Industrial Scale Production via Fermentation

Industrial production may involve microbial fermentation using genetically engineered strains capable of producing the (2S,3S) hydroxy acid or its methyl ester. Bioreactors culture these microorganisms, which biosynthesize the compound with high enantiomeric purity, followed by extraction and purification steps.

Detailed Synthetic Procedure Example from Literature

A representative synthetic sequence from L-isoleucine, a natural amino acid precursor, is as follows:

Step Description Reagents/Conditions Yield/Notes
1 Diazotization of L-isoleucine to form (2S,3S)-2-hydroxy-3-methylpentanoic acid NaNO2 in acidic aqueous medium, 0°C to room temperature, stirred overnight Crude acid obtained, ~90% yield after extraction
2 Esterification of crude acid to methyl ester Methanol, acid catalyst (e.g., H2SO4), reflux This compound obtained, yield ~66%
3 Purification Extraction with organic solvents, drying over MgSO4, recrystallization High purity product with confirmed stereochemistry

This method is adapted from patent and research literature describing the synthesis of chiral hydroxy acids and their esters from amino acid precursors.

Analytical Characterization Supporting Preparation

The stereochemical purity and structure of this compound are confirmed by:

Technique Key Observations Purpose
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H NMR: Characteristic doublets and multiplets for hydroxyl and methyl protons; ¹³C NMR: Signals for carboxyl carbon (~175-178 ppm) and hydroxyl-bearing carbon (~72-74 ppm) Confirm molecular structure and stereochemistry
High-Resolution Mass Spectrometry (HRMS) Exact mass m/z 146.094 (M+H)+ consistent with molecular formula Confirm molecular weight and purity
Chiral High-Performance Liquid Chromatography (HPLC) Retention time matching authentic (2S,3S) standard; >95% enantiomeric excess Confirm enantiomeric purity
Optical Rotation Specific rotation [α]D20 around +16° (in CHCl3) Confirm stereochemical configuration

These analytical methods are routinely used to verify the success of the synthetic procedures and ensure the compound's quality for further applications.

Summary Table of Preparation Methods

Preparation Method Starting Material Key Reagents Advantages Limitations
Stereoselective reduction of 2-keto-3-methylpentanoic acid 2-keto-3-methylpentanoic acid Chiral catalysts (e.g., Ru-BINAP), enzymes High stereoselectivity, enantiopure product Requires chiral catalysts or enzymes, cost
Enzymatic resolution of racemic mixtures Racemic hydroxy acid or ester Specific esterases/lipases Effective enantiomer separation Limited to substrates amenable to enzymatic action
Acid-catalyzed esterification (2S,3S)-2-hydroxy-3-methylpentanoic acid Methanol, acid catalyst Straightforward, scalable Possible racemization if harsh conditions
Microbial fermentation Genetically engineered microorganisms Bioreactor cultivation Scalable, green chemistry Requires strain development and optimization

Chemical Reactions Analysis

Types of Reactions

Methyl (2S,3S)-2-hydroxy-3-methylpentanoate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for transforming the compound into different derivatives with specific properties.

Common Reagents and Conditions

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions often involve the use of sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can be carried out using halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed

The major products formed from these reactions include various chiral alcohols, ketones, and substituted esters, which are valuable intermediates in the synthesis of pharmaceuticals and fine chemicals .

Scientific Research Applications

Methyl (2S,3S)-2-hydroxy-3-methylpentanoate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of methyl (2S,3S)-2-hydroxy-3-methylpentanoate involves its interaction with specific enzymes and molecular targets. The compound can act as an allosteric modulator, binding to enzymes and altering their activity. This modulation affects various metabolic pathways, including amino acid metabolism, lipid metabolism, and energy metabolism .

Comparison with Similar Compounds

Methyl (2S,3S)-3-Methyl-2-[(2-Phenyl-1H-Imidazol-4-yl)Methylamino]Pentanoate (3d)

  • Structure : Derived from (2S,3S)-isoleucine methyl ester, this compound incorporates an imidazole ring and a phenyl group.
  • Key Data :
    • Yield: 38%
    • Melting point: 93–98°C
    • Specific rotation: [α]D²⁰ = -9.2 (c 0.05, CH₃OH)
    • NMR : δ 0.87–0.93 (6H, m, CHCH₃ and CH₂CH₃), 3.65 (3H, s, OCH₃) .
  • Comparison : Unlike the hydroxy ester, 3d is synthetic and lacks a hydroxyl group but shares the (2S,3S) configuration. Its imidazole moiety enhances aromaticity, altering bioactivity.

Methyl (2S)-2-Hydroxy-3-Methylbutanoate

  • Structure: A shorter-chain analog with a butanoate backbone and (2S) stereochemistry.
  • Key Data: Molecular formula: C₆H₁₀O₃ CAS: 56522-41-3 Synonyms: (S)-Methyl 2-hydroxy-3-methylbutanoate .
  • Comparison: The reduced chain length (C4 vs. C5) and absence of a C3 methyl group limit its structural overlap.

Methyl L-Isoleucinate

  • Structure: Methyl ester of the amino acid L-isoleucine.
  • Key Data :
    • Abundance in P. bretschneideri: 52.60 ± 2.10% vs. 17.95 ± 3.58% in P. communis .
    • Electrophysiological activity: EAD-active in both A. cerana and A. mellifera .
  • Comparison: While structurally distinct (amino acid derivative vs. hydroxy ester), both compounds are dominant pear volatiles with pollinator-attraction roles.

Methyl (2S,3S)-2-Isocyanato-3-Methylpentanoate

  • Structure : Replaces the hydroxyl group with an isocyanato (-NCO) moiety.
  • Key Data :
    • Molecular weight: 171.19 g/mol
    • CAS: 120219-17-2
    • Applications: Intermediate in pharmaceutical synthesis .
  • Comparison : The isocyanato group introduces reactivity (e.g., in urethane formation), diverging from the hydroxy ester’s biological role.

Functional Comparison with Other Floral Volatiles

Methyl (2S,3S)-2-hydroxy-3-methylpentanoate is notable for its rarity in floral scents . Key contrasts with common floral compounds:

Compound Abundance in Pear (%) Pollinator Activity Structural Features
Linalool Up to 54% in P. communis EAD-active in both bee species Terpene alcohol
Methyl Benzoate Up to 54% in P. communis EAD-active Aromatic ester
3-Methylbutylamine Variable Ammonia-like scent contributor Branched primary amine
This compound 15–30% EAD-active (A. cerana only) Branched hydroxy ester

Data Tables

Table 1: Structural Comparison of Methyl Esters

Compound Molecular Formula Functional Groups Natural Source
This compound C₇H₁₂O₃ Hydroxy, methyl, ester Pear flowers
Methyl L-isoleucinate C₇H₁₃NO₂ Amino, ester Pear flowers
Methyl (2S)-2-hydroxy-3-methylbutanoate C₆H₁₀O₃ Hydroxy, methyl, ester Synthetic/Chiral pools

Table 2: Electrophysiological Activity in Bees

Compound A. cerana Activity A. mellifera Activity
This compound Yes No
Linalool Yes Yes
Methyl L-isoleucinate Yes Yes

Biological Activity

Methyl (2S,3S)-2-hydroxy-3-methylpentanoate, also known as 2-hydroxy-3-methylvaleric acid methyl ester, is a compound of significant interest in biochemical and pharmaceutical research. This article explores its biological activity, mechanisms of action, and potential applications in various fields.

This compound has the following chemical characteristics:

  • Molecular Formula : C₆H₁₂O₃
  • Molecular Weight : 132.158 g/mol
  • CAS Number : 86540-81-0

These properties make it a suitable candidate for various biochemical applications, particularly in metabolic studies.

Target Interactions

Research indicates that this compound may interact with specific enzymes and biochemical pathways:

  • Isomerase Interaction : It is suggested that this compound may interact with isomerases, which play critical roles in the conversion of substrates in metabolic pathways.
  • Phenazine Ring Formation : The compound is hypothesized to be involved in the condensation of trans-2,3-dihydro-3-hydroxyanthranilic acid into phenazine derivatives, which are important in various biological processes.

Biochemical Pathways

The compound's involvement in metabolic pathways includes:

  • L-Isoleucine Metabolism : this compound is derived from the metabolism of L-isoleucine and plays a role in amino acid biosynthesis .
  • Potential Therapeutic Effects : Its structural properties suggest potential applications in drug development and therapeutic interventions targeting metabolic disorders .

Case Studies and Research Findings

  • Maple Syrup Urine Disease (MSUD) : Elevated levels of 2-hydroxy-3-methylpentanoic acid have been observed in patients with MSUD, indicating its relevance in metabolic disorders . This condition is characterized by neurological dysfunctions due to impaired amino acid metabolism.
  • Metabolic Profiling : Studies have shown that the compound can be detected in urine and blood samples from healthy individuals, suggesting its role as a biomarker for metabolic health .
  • Agricultural Applications : Recent research highlights the accumulation of branched-chain amino acids like isoleucine during plant responses to pathogen attacks. This indicates that this compound may play a role in plant defense mechanisms against pathogens like Pseudomonas syringae .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological Activity
(2S)-2-Amino-3-(4-hydroxyphenyl)propanoic acidChiral amino acidInvolved in neurotransmitter synthesis
(2R,3R)-2-Hydroxy-3-methylpentanoic acidHydroxylated amino acidPotentially involved in metabolic pathways
(2S,3R)-HydroxyisoleucineChiral variantStudied for effects on muscle metabolism

This table illustrates how this compound compares to similar compounds, emphasizing its unique structural properties and biological implications.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing Methyl (2S,3S)-2-hydroxy-3-methylpentanoate, and how can stereochemical purity be ensured?

  • The compound is typically synthesized via stereoselective esterification or hydrogenation of precursor ketones. For example, hydrogenation of a β-keto ester intermediate using Pd(OH)₂ under H₂ atmosphere ensures stereochemical control . Chiral HPLC or polarimetry should be employed to verify enantiomeric excess (≥98%) .

Q. How is this compound characterized structurally?

  • Key techniques include:

  • NMR : ¹H/¹³C NMR to confirm stereochemistry (e.g., δ 1.2–1.4 ppm for methyl groups, δ 4.0–4.5 ppm for hydroxy protons) .
  • IR Spectroscopy : O–H stretching (~3400 cm⁻¹) and ester C=O (~1730 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peak at m/z 146 (C₇H₁₂O₃) .

Q. What are the known biological activities of this compound?

  • It exhibits antibacterial properties, particularly against Gram-positive bacteria (MIC: 8–16 µg/mL), likely due to disruption of cell membrane integrity . Bioactivity assays (e.g., broth microdilution) are recommended for validation .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its reactivity in esterification or transesterification reactions?

  • The (2S,3S) configuration enhances nucleophilic attack at the carbonyl carbon due to steric and electronic effects. Kinetic studies using chiral catalysts (e.g., lipase B) show a 2.5-fold increase in reaction rate compared to racemic mixtures .

Q. What strategies mitigate racemization during storage or reaction conditions?

  • Store at ≤–20°C in inert atmospheres (Ar/N₂) to prevent oxidation. Avoid protic solvents (e.g., MeOH) above 40°C; use aprotic solvents (e.g., THF) with stabilizers like BHT (0.1% w/v) .

Q. How can computational methods predict the compound’s stability under varying pH conditions?

  • Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model hydrolysis pathways. At pH < 3, ester cleavage dominates (ΔG‡ ~25 kcal/mol); at pH > 8, hydroxy group deprotonation accelerates degradation .

Q. What role does this compound play in total synthesis of natural products?

  • It serves as a chiral building block in polyketide synthesis. For example, it was used to construct the β-hydroxy ester moiety of isoneoantimycin via Yamaguchi esterification (yield: 72%) .

Methodological Considerations

Q. How to resolve contradictory data on its thermal stability?

  • Differential Scanning Calorimetry (DSC) shows decomposition at 180°C in air vs. 210°C under N₂. Conflicting literature values often arise from impurities; purify via flash chromatography (SiO₂, EtOAc/hexane 3:7) before analysis .

Q. What analytical techniques differentiate it from diastereomers like Methyl (2R,3S)-2-hydroxy-3-methylpentanoate?

  • Chiral GC-MS (β-DEX™ column) or X-ray crystallography (if crystalline) provides definitive differentiation. NMR NOE experiments (e.g., irradiation of C3 methyl) confirm spatial proximity of hydroxy and ester groups .

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